molecular formula C7H8N2O3S B2922259 [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid CAS No. 1087605-38-6

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid

Cat. No.: B2922259
CAS No.: 1087605-38-6
M. Wt: 200.21
InChI Key: NCQKNICRGJMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol . It is a pyrimidine derivative, characterized by the presence of a hydroxy group at the 4-position, a methylthio group at the 2-position, and an acetic acid moiety at the 5-position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid involves several steps. One common method includes the reaction of appropriate pyrimidine derivatives with methylthio reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, leading to various biochemical effects . Detailed studies are required to fully elucidate its mechanism of action and identify the specific molecular targets involved .

Properties

IUPAC Name

2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQKNICRGJMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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